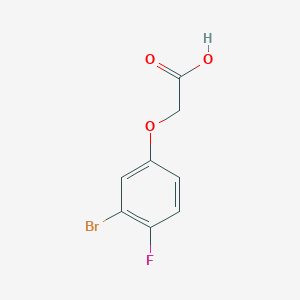

2-(3-Bromo-4-fluorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNCIAMWUFOPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Bromo 4 Fluorophenoxy Acetic Acid

Rational Design of Synthetic Pathways for 2-(3-Bromo-4-fluorophenoxy)acetic Acid

The synthesis of this compound is predicated on established organic chemistry principles, primarily involving the formation of an ether linkage and the strategic placement of halogen substituents on an aromatic ring. The rational design of its synthesis involves careful consideration of starting materials, reaction sequencing, and control over regiochemistry.

Multi-Step Synthesis Strategy Development

The development of a synthetic strategy for this compound typically involves a multi-step process that maximizes yield and purity. scribd.com A common and logical approach is the Williamson ether synthesis, a robust method for forming ethers. mdpi.com This strategy begins with a phenol (B47542) bearing the required halogen substituents, which is then reacted with an acetic acid synthon.

A primary pathway can be outlined as follows:

Starting Material Selection : The synthesis commences with the precursor 3-Bromo-4-fluorophenol. chemicalbook.com

Ether Formation : This phenol undergoes a nucleophilic substitution reaction with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a weak base.

Hydrolysis : The resulting ester, ethyl 2-(3-bromo-4-fluorophenoxy)acetate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

An alternative retrosynthetic analysis suggests starting from 4-fluorophenoxyacetic acid and introducing the bromine atom at a later stage through a regioselective bromination reaction. This approach, however, depends heavily on the ability to control the position of the incoming bromine atom on the activated phenyl ring. The success of multi-step syntheses relies on the effective execution of each individual reaction to build molecular complexity. libretexts.orgsyrris.jp

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Williamson Ether Synthesis | 3-Bromo-4-fluorophenol, Ethyl chloroacetate | K₂CO₃, DMF, Heat | Ethyl 2-(3-bromo-4-fluorophenoxy)acetate |

| 2 | Ester Hydrolysis | Ethyl 2-(3-bromo-4-fluorophenoxy)acetate | NaOH(aq), then HCl(aq) | This compound |

Regioselective Bromination and Fluorination Techniques in Phenoxyacetic Acid Synthesis

Achieving the correct substitution pattern on the phenyl ring is the most critical aspect of the synthesis. The positions of the bromo and fluoro groups dictate the properties of the final molecule.

Regioselective Bromination : When synthesizing this compound by brominating a pre-existing phenoxyacetic acid, controlling the regioselectivity is paramount. Electrophilic aromatic bromination is a common method for introducing bromine atoms to an aromatic ring. nih.gov The directing effects of the substituents on the ring guide the position of the incoming electrophile (Br⁺). In the case of 4-fluorophenoxyacetic acid, the ether oxygen is a strong activating, ortho-, para-directing group, while the fluorine is a deactivating, ortho-, para-directing group. The interplay of these effects would need to be carefully managed to achieve the desired substitution at the 3-position. The synthesis of the related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, is achieved through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, demonstrating the feasibility of this type of reaction. nih.govnih.gov The use of specific brominating agents like N-bromosuccinimide (NBS) can also provide enhanced regioselectivity under controlled conditions. mdpi.com

Fluorination Techniques : Introducing fluorine onto an aromatic ring can be more challenging than bromination. Modern methods often rely on specialized reagents. While direct electrophilic fluorination is possible, it is often more practical to incorporate the fluorine atom early in the synthesis by starting with a pre-fluorinated precursor, such as 3-bromo-4-fluorophenol. Recent advances in catalysis have enabled highly regioselective fluorination of various organic molecules, which could potentially be adapted for such syntheses. nih.gov

Ethereal Linkage Formation and Carboxylic Acid Functionalization

The formation of the ether bond is a cornerstone of this synthesis. The Williamson ether synthesis is the most common method employed. This reaction involves the deprotonation of a phenol by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, in this case, an alpha-haloacetate like ethyl chloroacetate, via an Sₙ2 reaction to form the ether linkage. chemicalbook.com

The final step in the primary synthetic route is the conversion of the ester functional group into a carboxylic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This cleaves the ester bond, forming the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final this compound.

Exploration of Derivatives and Analogs of this compound

The core structure of this compound serves as a scaffold for the creation of a wide range of derivatives and analogs. These modifications can be directed at either the carboxylic acid moiety or the halogenated phenoxy ring, allowing for a systematic exploration of structure-activity relationships in various chemical contexts.

Esterification, Amidation, and Etherification Reactions

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification : The carboxylic acid can be readily converted to a variety of esters. This can be accomplished through Fischer esterification, reacting the acid with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, reaction with alkyl halides under basic conditions can also yield esters. researchgate.netgoogle.com These reactions produce derivatives such as methyl 2-(3-bromo-4-fluorophenoxy)acetate or ethyl 2-(3-bromo-4-fluorophenoxy)acetate.

Amidation : Amides are synthesized by reacting the carboxylic acid with primary or secondary amines. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com This allows for the synthesis of a diverse library of N-substituted amides.

Etherification : While the term can be ambiguous in this context, it generally refers to modifications of the ether linkage itself. However, derivatization reactions more commonly focus on the carboxylic acid or the aromatic ring.

| Derivative Type | Reaction | Reactants | Key Reagents | Product Example |

| Ester | Esterification | This compound, Methanol | H₂SO₄ (cat.) | Methyl 2-(3-bromo-4-fluorophenoxy)acetate |

| Amide | Amidation | This compound, Aniline | DCC | N-phenyl-2-(3-bromo-4-fluorophenoxy)acetamide |

Directed Modifications of the Halogenated Phenoxy Moiety

The bromine atom on the phenoxy ring provides a reactive site for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space around the core scaffold.

Suzuki Coupling : The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups by reacting the molecule with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the substitution of the bromine atom with a wide range of primary or secondary amines.

Sonogashira Coupling : This reaction facilitates the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst.

These advanced synthetic methods allow for the targeted modification of the halogenated ring, producing complex analogs with tailored properties.

Synthesis of Conjugates and Pro-molecules

The carboxylic acid moiety of this compound is a prime site for chemical modification to produce conjugates and pro-molecules with potentially altered physicochemical and biological properties. These modifications are typically achieved through the formation of ester or amide linkages with various promoieties such as amino acids, polyethylene (B3416737) glycol (PEG), or glycosides.

Amino Acid Conjugates: The synthesis of amino acid conjugates of arylalkanoic acids, a class to which this compound belongs, is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles. The general approach involves the coupling of the carboxylic acid with the amino group of an amino acid ester. Standard peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) can be employed to facilitate this amide bond formation rsc.org. The resulting amino acid ester conjugates can exhibit enhanced solubility and may be designed to target specific transporters in the body. For instance, the amidation of the non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787) with various amino acid methyl esters has been shown to produce conjugates with maintained pharmacological activity and reduced gastrointestinal toxicity rsc.orggoogle.com. While specific examples for this compound are not extensively documented, this general methodology is readily applicable. The synthesis would typically proceed by activating the carboxylic acid of this compound, for example by converting it to its acid chloride, followed by reaction with the desired amino acid methyl ester google.com.

Ester Pro-molecules: Esterification of the carboxylic acid group is a common method for producing pro-molecules. This can be achieved by reacting this compound with an appropriate alcohol in the presence of an acid catalyst or a coupling agent. For example, the synthesis of ester prodrugs of other carboxylic acid-containing drugs has been accomplished by reacting the parent drug with an alkyl halide in the presence of a base, or by using activating agents like phosphonitrilic chloride . These ester pro-molecules are designed to be cleaved in vivo by esterases to release the active parent drug.

The following table outlines the general steps for the synthesis of amino acid conjugates and ester pro-molecules of this compound, based on established methods for similar compounds.

| Type of Derivative | General Synthetic Steps | Key Reagents | Potential Advantages |

| Amino Acid Conjugate | 1. Activation of the carboxylic acid of this compound. 2. Coupling with an amino acid ester. 3. Optional deprotection of the amino acid ester. | DCC, EDC, HOBt, Amino acid esters | Improved solubility, targeted delivery, reduced toxicity |

| Ester Pro-molecule | 1. Reaction of this compound with an alcohol. | Acid catalyst (e.g., H₂SO₄), DCC, Alkyl halides | Enhanced lipophilicity, improved absorption, sustained release |

Innovative Catalytic Approaches in the Synthesis of Halogenated Phenoxyacetic Acids

The synthesis of the core structure of halogenated phenoxyacetic acids, including this compound, traditionally relies on the Williamson ether synthesis. This involves the reaction of a substituted phenol with a haloacetic acid derivative. However, recent advancements in catalysis offer more efficient and sustainable alternatives.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, provides a powerful method for the formation of the aryl-ether bond central to phenoxyacetic acids. This reaction involves the coupling of an aryl halide with an alcohol or phenol. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient catalytic systems. These systems often employ copper(I) catalysts with various ligands to facilitate the coupling under more benign conditions. This approach is particularly relevant for the synthesis of highly substituted and electronically diverse phenoxyacetic acids.

Palladium-Catalyzed C-H Activation: A more recent and innovative approach involves the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation strategies are emerging as a powerful tool for the synthesis of complex aromatic compounds. In the context of phenoxyacetic acids, this could involve the direct coupling of a phenol with a C-H bond of an acetic acid derivative, or vice-versa. For instance, methods for the palladium(II)-catalyzed ortho-C–H acetoxylation of phenylacetic acids using the native carboxyl group as a directing group have been reported rsc.org. While not a direct synthesis of the ether linkage, this methodology showcases the potential of C-H activation in modifying the phenoxyacetic acid scaffold. The direct arylation of phenols with aryl halides through C-H activation represents a promising and atom-economical route to the core structure.

The following table summarizes these innovative catalytic approaches.

| Catalytic Approach | Description | Catalyst System | Advantages |

| Ullmann Condensation | Copper-catalyzed formation of an aryl-ether bond between an aryl halide and an alcohol/phenol. | Copper(I) salts with ligands (e.g., phenanthroline, diamines) | Good functional group tolerance, applicable to a wide range of substrates. |

| C-H Activation | Direct functionalization of a C-H bond, enabling the coupling of phenols and acetic acid derivatives without pre-functionalization. | Palladium(II) catalysts | High atom economy, reduced synthetic steps, potential for novel disconnections. |

These innovative catalytic methods hold the promise of more efficient, selective, and environmentally friendly syntheses of this compound and its derivatives, paving the way for the exploration of new chemical space and the development of novel molecules with tailored properties.

Advanced Structural Characterization and Molecular Architecture of 2 3 Bromo 4 Fluorophenoxy Acetic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Bromo-4-fluorophenoxy)acetic acid is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region would likely display a complex splitting pattern due to the presence of both bromine and fluorine substituents. The chemical shifts are influenced by the electron-withdrawing nature of the halogen atoms and the ether linkage.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment in the molecule. The aromatic carbons will exhibit chemical shifts in the typical downfield region for aromatic compounds, with the carbons directly bonded to the electronegative oxygen, bromine, and fluorine atoms showing characteristic shifts. The carbonyl carbon of the carboxylic acid will appear at the lowest field, and the methylene carbon of the acetic acid moiety will also have a distinct chemical shift.

Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 |

| Methylene (-CH₂-) | ~4.7 | ~65 |

| Carboxylic Acid (-COOH) | 10 - 13 | ~170 |

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry for Precise Elemental Composition and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound, which has a monoisotopic mass of approximately 249.9484 g/mol . This precise mass measurement allows for the unambiguous determination of the elemental formula (C₈H₆BrFO₃).

Fragmentation Analysis: In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be expected for all bromine-containing fragments. Common fragmentation pathways for phenoxyacetic acids involve cleavage of the ether bond and the loss of the carboxymethyl group (-CH₂COOH). The loss of CO₂ from the parent ion is also a common fragmentation pathway for carboxylic acids.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br and C-F stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br and C-F bonds would also be observable.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Carbonyl C=O | Stretching | ~1700 |

| Ether C-O-C | Asymmetric Stretching | 1200 - 1250 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1100 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallographic Analysis of this compound and its Crystalline Forms

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for the specific title compound is not publicly available, analysis of a closely related compound, 2-(4-fluorophenoxy)acetic acid, provides valuable insights into the likely crystalline form and molecular conformation. eurjchem.com

Determination of Unit Cell Parameters and Space Group Symmetry

For a crystalline sample of this compound, X-ray diffraction analysis would reveal the unit cell dimensions (a, b, c, α, β, γ) and the space group symmetry. For the analogous 2-(4-fluorophenoxy)acetic acid, the compound crystallizes in the monoclinic space group P2₁/c. eurjchem.com It is plausible that the title compound would adopt a similar packing arrangement.

Crystallographic Data for the Analogous 2-(4-fluorophenoxy)acetic acid: eurjchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3087(17) |

| b (Å) | 4.9912(6) |

| c (Å) | 11.6018(15) |

| β (°) | 104.171(4) |

| Volume (ų) | 747.21(16) |

| Z | 4 |

Elucidation of Molecular Conformation and Stereochemistry

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. A key conformational feature of phenoxyacetic acids is the relative orientation of the acetic acid side chain with respect to the phenyl ring. The conformation can be described by the torsion angles around the C-O-C-C bonds. In the solid state, phenoxyacetic acids often form hydrogen-bonded dimers through their carboxylic acid groups. This dimerization would likely be a prominent feature in the crystal structure of this compound. The planarity of the phenyl ring and the orientation of the bromo and fluoro substituents would also be precisely determined.

Despite a comprehensive search for scientific literature, no publications containing the specific crystal structure, supramolecular interaction analysis, or computational energy frameworks for the chemical compound This compound could be located.

The conducted searches for experimental and computational data—including queries aimed at crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC)—did not yield any results for this specific molecule. While information is available for structurally related compounds and isomers, such as 2-(4-fluorophenoxy)acetic acid, the strict requirement to focus solely on this compound prevents the use of these as surrogates.

Therefore, due to the absence of the necessary foundational data, it is not possible to generate the requested article on the "" as outlined. The creation of the specified sections and subsections requires detailed research findings that are not available in the public domain at this time.

Theoretical and Computational Investigations of 2 3 Bromo 4 Fluorophenoxy Acetic Acid

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been a pivotal computational tool for investigating the intricacies of 2-(3-Bromo-4-fluorophenoxy)acetic acid. These studies have enabled a detailed characterization of its electronic structure, reactive sites, and spectroscopic properties.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions.

For this compound, DFT calculations have determined the energies of these orbitals. The HOMO is primarily localized on the phenoxy ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, suggesting multiple sites for potential nucleophilic attack. The calculated HOMO-LUMO energy gap is a key parameter in assessing the molecule's stability.

| Parameter | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.66 |

This table is interactive. You can sort and filter the data.

Analysis of Electrostatic Potential (MEP) Surfaces for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color-coded scheme to represent different electrostatic potential values. Regions of negative potential, typically colored red, are indicative of electron-rich areas that are susceptible to electrophilic attack. In contrast, regions of positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack.

In the case of this compound, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making them primary targets for electrophiles. The area around the hydrogen atom of the hydroxyl group exhibits the most positive potential, identifying it as the most probable site for nucleophilic interaction.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis using DFT provides a powerful method for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions.

For this compound, the calculated vibrational frequencies have shown good agreement with experimental data, allowing for a detailed assignment of the spectral features. Key vibrational modes include the O-H stretching of the carboxylic acid group, the C=O stretching, and various aromatic C-H and C-C stretching and bending vibrations. This analysis confirms the molecular structure and provides a deeper understanding of its intramolecular dynamics.

Conformational Landscape Exploration and Energetic Stability

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound has been performed to identify the most stable geometric arrangements. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out.

These studies have identified the global minimum energy conformation, which represents the most stable and, therefore, the most populated conformer at equilibrium. Understanding the preferred conformation is crucial for modeling its interaction with biological targets such as enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

Selection and Calculation of Quantum Chemical Descriptors

A range of quantum chemical descriptors have been calculated for this compound to be used in QSAR models. These descriptors provide quantitative measures of the molecular properties that are believed to influence its biological activity.

| Descriptor | Value |

| LogP | 3.12 |

| Molecular Weight | 265.04 g/mol |

| Dipole Moment | 3.45 D |

| Chemical Hardness | 2.83 eV |

This table is interactive. You can sort and filter the data.

These descriptors, along with others such as electronegativity and chemical potential, serve as the basis for developing predictive QSAR models that can estimate the biological efficacy of this and related compounds.

No Specific Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies focusing solely on the chemical compound this compound were identified.

While extensive research exists for the broader class of phenoxyacetic acids and other related halogenated aromatic compounds, scholarly articles detailing Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, or molecular dynamics studies specifically for this compound are not publicly available.

Phenoxyacetic acid derivatives are a well-studied class of compounds, known for their herbicidal and potential therapeutic properties. Computational methods like QSAR, molecular docking, and molecular dynamics are standard tools used to investigate the biological activities and mechanisms of action of such compounds. These studies typically involve developing mathematical models to predict biological activity based on molecular structure (QSAR), simulating the binding of a molecule to a biological target such as a protein receptor (molecular docking), and analyzing the stability and dynamics of the molecule-protein complex over time (molecular dynamics).

However, it appears that this compound has not been the specific subject of such detailed computational investigations in published research. Therefore, the data required to populate the requested article sections—including the development and validation of predictive QSAR models, mechanistic interpretation of molecular descriptors, in silico screening and binding affinity predictions, characterization of molecular interactions at the binding interface, and the dynamic behavior of ligand-protein complexes—does not exist in the scientific literature for this particular compound.

Consequently, it is not possible to generate a scientifically accurate and evidence-based article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would require speculation or the inappropriate extrapolation of data from related but distinct molecules, which would not meet the required standards of scientific accuracy.

Potential Biological Activities and Mechanistic Considerations of 2 3 Bromo 4 Fluorophenoxy Acetic Acid Analogs

Herbicidal Efficacy and Auxin-Like Mechanism of Action

Phenoxyacetic acid derivatives are a well-established class of synthetic herbicides. nih.gov Their mechanism of action is primarily based on mimicking the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). mdpi.com This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species, particularly broadleaf weeds. nih.gov The herbicidal activity of these compounds is influenced by the type, number, and position of substituents on the aromatic ring. nih.gov

Analog Degradation Pathways and Pro-Auxin Behavior

Phenoxyacetic acid herbicides can undergo degradation in the environment through biological and photolytic processes. nih.gov The degradation rate is influenced by environmental conditions such as the presence of acclimated microorganisms, temperature, and oxygen availability. mdpi.com One of the primary degradation pathways involves the formation of chlorophenols from their chlorinated phenoxyacetic acid precursors. nih.gov These transformation products can sometimes be more toxic than the parent compound. nih.gov

Many synthetic auxins, including phenoxyacetic acid derivatives, can be considered "pro-auxins." This means they are converted into their active form within the plant. The high solubility of ester formulations of these herbicides allows for efficient absorption through the plant cuticle. Once inside, they are hydrolyzed to the corresponding acid, which is the active herbicidal form. scielo.br This conversion to the active auxin mimic is a key aspect of their pro-auxin behavior.

Molecular Basis of Auxin Receptor Binding and Signal Transduction Mimicry

The auxin-like activity of phenoxyacetic acid herbicides stems from their ability to bind to auxin receptors in plants. mdpi.com The primary auxin receptors are a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1). mdpi.com The binding of an auxin, or its synthetic mimic, to the TIR1 receptor promotes the degradation of Aux/IAA transcriptional repressor proteins. mdpi.com This degradation, in turn, activates auxin response factors (ARFs), which regulate the expression of auxin-responsive genes, leading to the physiological effects associated with auxin action. mdpi.com

Recent studies have shown that PIN-FORMED (PIN) auxin transporters, which are crucial for the distribution of natural auxin in plants, also transport phenoxyacetic acid herbicides. au.dknih.gov This indicates that these synthetic herbicides utilize the same export machinery as endogenous auxins to move within the plant. au.dknih.gov The binding affinity of different phenoxyacetic acid derivatives to these transporters varies depending on the substitutions on the phenyl ring, with chloride substitutions generally increasing affinity. nih.gov Cryogenic electron microscopy structures of Arabidopsis thaliana PIN8 bound to 2,4-dichlorophenoxyacetic acid have provided insights into the conformational changes that occur during the transport cycle. au.dknih.gov

Structure-Activity Relationships Governing Phytotoxic Effects

The phytotoxicity of phenoxyacetic acid derivatives is highly dependent on their molecular structure. nih.gov The type and position of halogen substituents on the aromatic ring play a critical role in determining their herbicidal efficacy. For instance, the introduction of a methyl group in place of a chlorine atom can alter the degree of lipid peroxidation caused by the herbicide. nih.gov

Antimicrobial Potentials: Insights from Related Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives have been investigated for a range of biological activities beyond their herbicidal effects, including antimicrobial properties. jetir.org The presence of halogen atoms, such as bromine, in the molecular structure appears to enhance their effectiveness against various microorganisms. propulsiontechjournal.comresearchgate.net

Evaluation of Antibacterial and Antifungal Activities

Research on para-bromophenoxyacetic acid has demonstrated its potent antimicrobial activity against a spectrum of both bacteria and fungi. propulsiontechjournal.comresearchgate.net In one study, this compound exhibited notable inhibitory effects against Bacillus subtilis, Enterobacter sp., Escherichia coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma sp. propulsiontechjournal.comresearchgate.net The zone of inhibition for para-bromophenoxyacetic acid was found to be larger than that of the standard antibiotic, gentamicin. propulsiontechjournal.com Similarly, other brominated phenoxyphenols and bromophenol derivatives have shown significant antibacterial activity against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

The antifungal mechanism of some organic acids, like propionic acid, has been linked to the induction of apoptotic cell death in fungi, mediated by mitochondrial dysfunction. nih.gov While the specific antifungal mechanism of 2-(3-Bromo-4-fluorophenoxy)acetic acid has not been detailed, related halogenated compounds have shown promise. For example, halogenated phenylboronic acids have demonstrated both antibacterial and antibiofilm activity against Vibrio species. nih.gov

Below is an interactive data table summarizing the antimicrobial activity of some phenoxyacetic acid derivatives against various microorganisms.

| Compound | Microorganism | Activity | Reference |

| Para-bromophenoxyacetic acid | Bacillus subtilis | Inhibitory | propulsiontechjournal.comresearchgate.net |

| Para-bromophenoxyacetic acid | Enterobacter sp. | Inhibitory | propulsiontechjournal.comresearchgate.net |

| Para-bromophenoxyacetic acid | Escherichia coli | Inhibitory | propulsiontechjournal.comresearchgate.net |

| Para-bromophenoxyacetic acid | Klebsiella pneumoniae | Inhibitory | propulsiontechjournal.comresearchgate.net |

| Para-bromophenoxyacetic acid | Candida albicans | Inhibitory | propulsiontechjournal.comresearchgate.net |

| Para-bromophenoxyacetic acid | Trichoderma sp. | Inhibitory | propulsiontechjournal.comresearchgate.net |

| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Antibacterial | nih.gov |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Antibacterial | nih.gov |

| Halogenated phenazines | MRSA | Antibacterial | nih.gov |

| Halogenated phenazines | MRSE | Antibacterial | nih.gov |

| Halogenated phenazines | VRE | Antibacterial | nih.gov |

Note: MRSA = Methicillin-resistant Staphylococcus aureus, MRSE = Methicillin-resistant Staphylococcus epidermidis, VRE = Vancomycin-resistant Enterococcus.

Putative Targets and Modes of Action in Microbial Systems

The antimicrobial action of halogenated phenoxy compounds is believed to involve several mechanisms. A primary proposed mode of action is the disruption of microbial cell membranes. researchgate.net This can interfere with essential cellular processes and lead to cell death. Other potential mechanisms include the inhibition of protein or nucleic acid synthesis and the generation of reactive oxygen species (ROS), which cause oxidative damage to the microbial cells. propulsiontechjournal.comresearchgate.netnih.gov

In the context of antifungal activity, flavonoids, another class of phenolic compounds, have been shown to inhibit fungal growth through various mechanisms, including plasma membrane disruption, induction of mitochondrial dysfunction, and inhibition of cell wall formation, cell division, and RNA and protein synthesis. mdpi.com For instance, propionic acid has been found to induce fungal cell death through mitochondria-mediated apoptosis. nih.gov It is plausible that halogenated phenoxyacetic acids could exert their antifungal effects through similar pathways. The presence of the bromo group is thought to enhance the compound's ability to interact with microbial cellular structures and processes. propulsiontechjournal.com

Other Pharmacological Research Avenues from Mechanistic Studies

Mechanistic studies, particularly those employing computational techniques, have opened new avenues for exploring the pharmacological potential of this compound and its analogs. These in silico approaches allow for the prediction of molecular interactions and potential therapeutic activities, guiding further experimental research.

In Silico Predictions for Anti-Inflammatory Properties (e.g., COX Inhibition)

Computational studies, such as molecular docking, are instrumental in predicting the anti-inflammatory potential of phenoxyacetic acid derivatives by simulating their interaction with key inflammatory targets like cyclooxygenase (COX) enzymes. scilit.comdoaj.org The COX enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. mdpi.comresearchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.govmdpi.com Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.comnih.gov

Molecular docking studies on various phenoxyacetic acid analogs have revealed their potential to bind within the active site of the COX-2 enzyme. scilit.comdoaj.org The efficacy of these compounds is often correlated with their orientation and interactions within the binding pocket. scilit.comdoaj.org These in silico models help in understanding the structure-activity relationships that govern the inhibitory potential of these compounds.

For instance, studies on similar phenolic acid compounds have identified key interactions, such as hydrogen bonding and π–π stacking with critical amino acid residues like Tyr355, Tyr385, and Ser530 in the COX-2 active site, which are crucial for inhibitory activity. mdpi.com The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the potential efficacy of a compound as a COX inhibitor. nih.gov

Below is a representative table illustrating the type of data generated from in silico docking studies of various compounds with COX enzymes.

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Phenoxyacetic Acid Analogs | COX-2 | Tyr355, Arg513, Ser530 | -8.5 to -10.2 |

| Diterpenes | COX-1 | Arg120, Tyr355 | -7.9 to -9.1 |

| Diterpenes | COX-2 | Tyr385, Ser530 | -9.5 to -11.3 |

| Phenolic Compounds | COX-1 | Arg120, Tyr355 | -6.8 to -8.4 |

| Phenolic Compounds | COX-2 | Tyr385, Ser530 | -7.2 to -9.8 |

This table is illustrative and compiles representative data from various in silico studies on compounds with similar structural motifs to demonstrate the nature of the findings in this research area.

Exploration of Anti-Cancer Activity Through Molecular Modeling

Molecular modeling techniques are also pivotal in exploring the potential anti-cancer activity of this compound analogs. mdpi.com These computational methods can predict the binding of small molecules to various cancer-related protein targets, helping to identify potential mechanisms of anti-cancer action. nih.gov

One of the key targets in cancer therapy is the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and is often overexpressed in various cancers. nih.gov Molecular docking studies can simulate the binding of phenoxyacetic acid derivatives to the ATP-binding site of EGFR, predicting their potential to inhibit its activity and thus halt cancer cell proliferation. nih.gov

Another important target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, making it a critical target for cancer chemotherapy. nih.govresearchgate.net In silico screening can identify compounds that bind to the active site of DHFR, potentially inhibiting its function and leading to cancer cell death. nih.govresearchgate.net Computational analyses reveal key interactions with amino acid residues such as Phe 92, Asp 27, and Ser 49 within the DHFR binding pocket. nih.gov

Furthermore, the connection between inflammation and cancer is well-established, with COX-2 being implicated in tumor development and progression. nih.gov Therefore, the COX-2 inhibitory potential of this compound analogs, as explored through molecular modeling, also suggests a possible avenue for anti-cancer activity. nih.gov

The following table presents hypothetical binding affinities of a this compound analog with various cancer-related targets, based on typical results from molecular docking studies.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Effect |

| This compound analog | EGFR | -9.8 | Inhibition of cell proliferation |

| This compound analog | DHFR | -8.9 | Inhibition of nucleotide synthesis |

| This compound analog | COX-2 | -10.1 | Anti-inflammatory and anti-proliferative |

| This compound analog | BRAF | -9.2 | Inhibition of signaling pathway |

| This compound analog | Tubulin | -8.5 | Disruption of microtubule formation |

This table is a hypothetical representation to illustrate the potential multi-target anti-cancer activity of a this compound analog as suggested by molecular modeling studies.

Future Perspectives and Advanced Research Paradigms for 2 3 Bromo 4 Fluorophenoxy Acetic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

For the 2-(3-Bromo-4-fluorophenoxy)acetic acid scaffold, AI can be leveraged in several key areas:

Predictive Modeling : ML models, such as Graph Neural Networks (GNNs) and Transformers, can be trained on existing chemical libraries to predict various properties of new, unsynthesized derivatives. pharmafeatures.com These properties include physicochemical characteristics (e.g., solubility, logP), biological activity against specific targets, and potential metabolic pathways.

Generative Design : Generative AI models can design novel derivatives of this compound optimized for multiple parameters simultaneously. portlandpress.comnih.gov For instance, an algorithm could be tasked with generating structures that maximize binding affinity to a therapeutic target while minimizing predicted off-target effects. The discovery of the Malt-1 inhibitor SGR-1505, which required the synthesis of only 78 compounds to reach a clinical candidate after computationally evaluating billions, highlights the power of this approach. portlandpress.comnih.gov

Synthesis Planning : AI-driven retrosynthesis tools can predict viable and efficient synthetic routes to complex analogues. pharmafeatures.com By analyzing vast reaction databases, these algorithms can suggest optimal reagents, catalysts, and reaction conditions, thereby accelerating the synthetic process.

Table 1: Application of AI/ML Models in the Study of this compound Derivatives

| AI/ML Model Type | Application Area | Predicted Parameters for this compound Derivatives |

|---|---|---|

| Graph Neural Networks (GNNs) | Property Prediction | Biological activity (e.g., receptor binding affinity), solubility, reactivity. |

| Transformer-based Models | Generative Design | Generation of novel molecular structures with optimized properties. |

| Reinforcement Learning | Multi-parameter Optimization | Balancing efficacy with other desirable drug-like properties. |

High-Throughput Screening Methodologies for Biological Activity Profiling

Future HTS campaigns will likely involve:

Diverse Compound Libraries : Creating large and structurally diverse libraries of analogues of this compound to comprehensively explore the chemical space around this scaffold.

Advanced Assay Formats : Utilizing sophisticated cell-based assays, target-based biochemical assays, and high-content imaging to provide multi-parametric readouts on the biological effects of each compound.

Miniaturization and Automation : Employing state-of-the-art robotics and liquid handling technology, such as acoustic dispensing, to perform assays in nanoliter volumes. youtube.com This reduces reagent costs, conserves limited compound quantities, and increases throughput. youtube.com A methodology for the rapid determination of phenoxy carboxylic acids in water samples has been developed that can be completed within minutes. nih.gov

Table 2: Hypothetical High-Throughput Screening Workflow

| Step | Description | Technology Utilized | Desired Outcome |

|---|---|---|---|

| 1. Library Preparation | A diverse library of this compound derivatives is synthesized and formatted in microtiter plates. | Automated synthesis, robotic liquid handlers. | A spatially mapped compound library ready for screening. |

| 2. Assay Miniaturization | The biological assay (e.g., enzyme inhibition, receptor binding) is optimized for a low-volume format (e.g., 384- or 1536-well plates). | Nanoliter dispensers, automated plate handlers. | A robust and cost-effective assay. |

| 3. Primary Screen | The entire compound library is tested at a single concentration against the biological target. | Fully automated robotic screening platforms. youtube.com | Identification of initial "hits" that show activity. |

| 4. Hit Confirmation | Active compounds are re-tested to confirm their activity and rule out false positives. | Multi-mode plate readers, high-content imagers. | A validated set of active compounds. |

| 5. Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). | Automated serial dilution and data analysis software. | Quantitative data on the potency of lead compounds. |

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

Understanding how this compound and its derivatives exert their effects at a molecular level requires sophisticated analytical techniques. Advanced spectroscopic and imaging methods are critical for elucidating reaction mechanisms, characterizing transient intermediates, and observing molecular interactions in real-time. researchgate.net

Key techniques applicable to this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is particularly valuable for this molecule, providing a sensitive probe to monitor chemical changes and interactions near the fluorine atom without the background noise of ¹H NMR.

Mass Spectrometry (MS) : Techniques like tandem mass spectrometry (MS/MS) can be used to track the formation of the compound during synthesis or to identify metabolites and interaction products in biological systems. researchgate.net

Infrared (IR) and Raman Spectroscopy : These methods can monitor changes in vibrational modes of functional groups in real-time, providing insights into reaction kinetics and binding events. researchgate.net Fourier transform infrared spectroscopy, for example, can be employed to monitor ketene (B1206846) formation and its subsequent transformation. researchgate.net

X-ray Crystallography : This technique can determine the precise three-dimensional structure of the molecule or its complexes with biological targets, offering a static but highly detailed view of binding interactions.

Table 3: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Application to this compound |

|---|---|---|

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Provides information about the local chemical environment of the fluorine atom. | Monitoring protein binding, conformational changes, and reaction progress. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Identifying reaction intermediates, metabolites, and covalent adducts. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Tracks changes in chemical bonds. | Real-time monitoring of synthesis reactions or ligand-receptor interactions. |

| X-ray Crystallography | Provides a high-resolution 3D atomic structure. | Elucidating the binding mode of the compound within a protein active site. |

Development of Supramolecular Assemblies and Functional Materials Based on the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid scaffold is capable of participating in a variety of non-covalent interactions, including hydrogen bonding (via the carboxylic acid group) and π–π stacking (via the aromatic ring). researchgate.net These interactions can be exploited to construct ordered, self-assembled supramolecular structures and novel functional materials.

Future research in this area could focus on:

Crystal Engineering : Designing co-crystals of this compound with other molecules to modify its physical properties, such as solubility and stability. The formation of supramolecular frameworks through C—H⋯O and π–π interactions has been observed in phenoxyacetic acid derivatives. researchgate.net

Functional Gels and Liquid Crystals : Developing new soft materials where the directed self-assembly of derivatives leads to the formation of gels or liquid crystalline phases with unique optical or electronic properties.

Surface Modification : Anchoring the molecule onto surfaces via its carboxylic acid group to create functionalized materials with tailored surface properties, such as hydrophobicity or specific recognition capabilities.

Table 4: Potential Supramolecular Interactions and Applications

| Functional Group | Potential Non-Covalent Interaction(s) | Potential Application |

|---|---|---|

| Carboxylic Acid | Hydrogen bonding (dimer formation, with co-formers), coordination to metals. | Co-crystal formation, metal-organic frameworks (MOFs). |

| Aromatic Ring | π–π stacking, C-H/π interactions. | Development of liquid crystals, conductive materials. |

| Ether Linkage | Hydrogen bond acceptor. | Directing crystal packing, influencing conformation. |

| Bromo and Fluoro Substituents | Halogen bonding, dipole-dipole interactions. | Fine-tuning intermolecular interactions in crystal engineering. |

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(3-Bromo-4-fluorophenoxy)acetic acid, and how is regioselectivity controlled?

Methodological Answer:

The synthesis typically involves bromination of a fluorophenoxyacetic acid precursor. For example, regioselective bromination of 4-fluorophenoxyacetic acid can be achieved using bromine (Br₂) in acetic acid under controlled temperature (20–25°C) . The reaction’s regioselectivity is influenced by electronic effects: electron-donating groups (e.g., methoxy) direct bromination to the meta position, while steric hindrance from substituents like fluorine may alter reactivity. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%), as validated by HPLC or GC analysis .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For instance, the fluorine atom deshields adjacent protons, causing distinct splitting patterns .

- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks. Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 12.502 Å, b = 8.269 Å) reveal dihedral angles between the aromatic ring and acetic acid moiety (~78°), critical for understanding intermolecular interactions .

- Melting Point Analysis : Consistency with literature values (e.g., 99–102°C for analogues) validates purity .

Advanced Question: How do electronic effects of substituents influence the reactivity and stability of this compound?

Methodological Answer:

The bromine atom (electron-withdrawing) and fluorine (moderately electron-withdrawing via resonance) create an electron-deficient aromatic ring, increasing susceptibility to nucleophilic substitution. Stability studies show that the compound degrades under strong bases (e.g., NaOH) via cleavage of the ether linkage. Computational methods (DFT calculations) can model charge distribution, predicting reactive sites for further functionalization .

Advanced Question: What challenges arise in resolving data discrepancies between spectroscopic and crystallographic analyses?

Methodological Answer:

Discrepancies may occur due to dynamic processes in solution (e.g., rotational isomerism) that are "frozen" in the solid state. For example, NMR might indicate free rotation of the acetic acid group, while X-ray data show a fixed conformation. To resolve this:

- Compare temperature-dependent NMR with variable-temperature crystallography.

- Use complementary techniques like IR spectroscopy to identify hydrogen-bonding patterns in solution vs. solid state .

Basic Question: How should this compound be stored to ensure long-term stability?

Methodological Answer:

Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis. Solubility in DMSO (10 mM stock solutions) allows aliquoting to avoid freeze-thaw cycles. Purity should be monitored periodically via GC or LC-MS, especially if precipitates form .

Advanced Question: How is this compound utilized in natural product synthesis, such as combretastatin analogues?

Methodological Answer:

The bromo-fluorophenyl moiety serves as a key intermediate in synthesizing combretastatin A-4 analogues. A Perkin condensation with substituted benzaldehydes forms α,β-unsaturated ketones, followed by decarboxylation. The acetic acid group facilitates regioselective coupling, while fluorine enhances metabolic stability in biological assays .

Advanced Question: What role does hydrogen bonding play in the crystal packing of this compound?

Methodological Answer:

In the solid state, molecules form centrosymmetric dimers via O–H···O hydrogen bonds between carboxylic acid groups (bond length ~1.85 Å). These dimers stack into layers stabilized by weaker C–H···O and halogen (Br···F) interactions, influencing solubility and melting behavior. Mercury software can visualize these motifs for structure-property relationship studies .

Basic Question: What methodologies are recommended for assessing purity (>98%) of this compound?

Methodological Answer:

- HPLC/GC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Retention time consistency vs. standards indicates purity.

- Elemental Analysis : Validate %C, %H, and %Br against theoretical values.

- Titration : Acid-base titration quantifies free carboxylic acid content .

Advanced Question: How can computational tools predict the biological activity of derivatives of this compound?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like tubulin or kinases. Parameters include binding affinity (ΔG) and pose validation via RMSD analysis. QSAR studies correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro cytotoxicity assays .

Advanced Question: What strategies mitigate decomposition during high-temperature reactions involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.